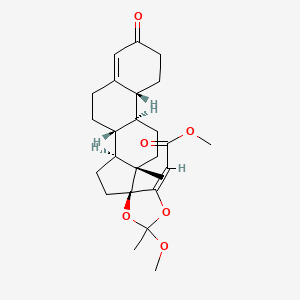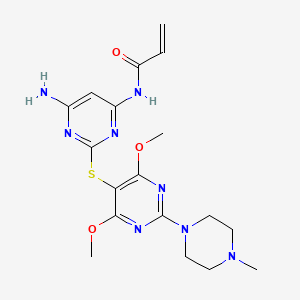![molecular formula C21H30Cl2N2O3 B611952 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Descripción general
Descripción
ZK 756326 es un agonista no peptídico del receptor de quimiocinas que se dirige específicamente al receptor 8 de quimiocinas CC (CCR8). Este compuesto ha demostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la inmunología y la investigación del cáncer .
Mecanismo De Acción
ZK 756326 ejerce sus efectos uniéndose al bolsillo de unión ortostérico del receptor CCR8. Esta unión activa el receptor e inicia las vías de señalización descendentes, incluyendo el aumento de los niveles de calcio intracelular y la fosforilación de ERK1/2 . La selectividad del compuesto por CCR8 se atribuye al motivo Y1.39Y3.32E7.39 conservado en el bolsillo de unión .
Análisis Bioquímico
Biochemical Properties
ZK 756326 is a potent and selective agonist of the CC chemokine receptor 8 (CCR8). It inhibits the binding of the CCR8 ligand I-309 (CCL1) with an IC50 value of 1.8 μM . As a full agonist, ZK 756326 dose-responsively elicits an increase in intracellular calcium levels and cross-desensitizes the receptor’s response to CCL1 . Additionally, ZK 756326 stimulates extracellular acidification in cells expressing human CCR8 . The compound shows high specificity for CCR8 compared to other G-protein-coupled receptors, indicating its targeted action .
Cellular Effects
ZK 756326 has been shown to influence various cellular processes. In cells expressing human CCR8, ZK 756326 stimulates an increase in intracellular calcium levels, which is a critical secondary messenger in many signaling pathways . This compound also induces extracellular acidification, suggesting its role in modulating cellular metabolism . Furthermore, ZK 756326 has been observed to increase the expression of phosphorylated extracellular signal-regulated kinases ERK1 and ERK2 in THP1 cells, indicating its impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of ZK 756326 involves its binding to the orthosteric binding pocket of CCR8, which is situated on the extracellular side of the transmembrane domain . This binding interaction is facilitated by a conserved Y1.39Y3.32E7.39 motif in the binding pocket, which plays a crucial role in the recognition of both chemokine and non-peptide ligands . Upon binding, ZK 756326 activates downstream signaling pathways by increasing intracellular calcium levels and inducing the phosphorylation of ERK1/2 . The compound’s ability to cross-desensitize the receptor’s response to CCL1 further highlights its role in modulating CCR8 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZK 756326 have been studied over various time frames. The compound has been shown to maintain its stability and activity over extended periods when stored under recommended conditions . In vitro studies have demonstrated that ZK 756326 can induce sustained increases in intracellular calcium levels and extracellular acidification over time . Additionally, long-term exposure to ZK 756326 has been associated with persistent activation of CCR8 and its downstream signaling pathways .
Dosage Effects in Animal Models
The effects of ZK 756326 vary with different dosages in animal models. At lower doses, the compound effectively activates CCR8 and induces chemotaxis in cells expressing murine CCR8 . At higher doses, ZK 756326 may exhibit toxic or adverse effects, including potential off-target interactions with other G-protein-coupled receptors . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
ZK 756326 is involved in metabolic pathways associated with CCR8 activation. The compound interacts with enzymes and cofactors that regulate intracellular calcium levels and extracellular acidification . By modulating these pathways, ZK 756326 influences metabolic flux and metabolite levels within cells expressing CCR8
Transport and Distribution
Within cells and tissues, ZK 756326 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CCR8 and other potential targets . Understanding the transport and distribution mechanisms of ZK 756326 is essential for optimizing its therapeutic applications and minimizing off-target effects.
Subcellular Localization
ZK 756326 exhibits subcellular localization primarily at the cell membrane, where it interacts with CCR8 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct ZK 756326 to particular organelles, further modulating its effects on cellular processes . Detailed studies on the subcellular localization of ZK 756326 will provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de ZK 756326 implica la reacción de 2-[2-[4-(3-fenoxibencil)piperazin-1-il]etoxi]etanol con ácido clorhídrico para formar su sal dihidrocloruro . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar la pureza y el rendimiento del producto final.
Métodos de Producción Industrial
La producción industrial de ZK 756326 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alto rendimiento y sistemas de purificación para producir el compuesto a granel manteniendo su integridad química y actividad .
Análisis De Reacciones Químicas
Tipos de Reacciones
ZK 756326 experimenta principalmente reacciones de unión y activación con el receptor CCR8. Inhibe la unión del ligando natural I-309 (CCL1) a CCR8, con un valor de IC50 de 1,8 μM . El compuesto también provoca un aumento en los niveles de calcio intracelular y estimula la acidificación extracelular en células que expresan CCR8 .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran ZK 756326 incluyen ligandos radiomarcados para ensayos de unión y colorantes sensibles al calcio para mediciones de calcio intracelular . Las condiciones suelen implicar pH y temperatura fisiológicos para imitar el entorno natural del receptor.
Productos Principales Formados
Los productos principales formados a partir de las reacciones que involucran ZK 756326 son el receptor CCR8 activado y las moléculas de señalización descendentes, como la cinasa regulada por señal extracelular fosforilada (ERK1/2) .
Aplicaciones Científicas De Investigación
ZK 756326 tiene varias aplicaciones de investigación científica:
Inmunología: Se utiliza para estudiar el papel de CCR8 en la señalización y la función de las células inmunitarias.
Investigación del Cáncer: ZK 756326 se investiga por su potencial en la inmunoterapia contra el cáncer.
Investigación del VIH: El compuesto ha demostrado potencial en la inhibición de la fusión célula-célula del VIH al bloquear la interacción entre el virus y CCR8.
Comparación Con Compuestos Similares
Compuestos Similares
LMD-009: Otro agonista no peptídico de CCR8 con propiedades de unión y activación similares.
CCL1 (I-309): El ligando natural para CCR8, que también activa el receptor pero con diferentes dinámicas de unión.
Singularidad de ZK 756326
ZK 756326 es único debido a su alta especificidad y potencia como agonista no peptídico para CCR8. Demuestra una especificidad mayor a 28 veces para CCR8 en comparación con otros receptores acoplados a proteínas G . Esta especificidad lo convierte en una herramienta valiosa para estudiar la señalización mediada por CCR8 y para posibles aplicaciones terapéuticas dirigidas a células que expresan CCR8 .
Propiedades
IUPAC Name |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACCEKWFGWZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)




![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)
